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Compound of Interest

Compound Name:
2-Cyclohexylamino-1-

phenylethanol

Cat. No.: B1346031 Get Quote

In-Depth Technical Guide: 2-Cyclohexylamino-1-
phenylethanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,

stereochemistry, synthesis, and potential pharmacological significance of 2-Cyclohexylamino-
1-phenylethanol. This document is intended to serve as a core resource for researchers and

professionals engaged in drug discovery and development.

Molecular Structure and Properties
2-Cyclohexylamino-1-phenylethanol is a β-amino alcohol with the molecular formula

C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2][3][4] Its structure features a central

ethanol backbone substituted with a phenyl group at the C1 position and a cyclohexylamino

group at the C2 position. The presence of a hydroxyl group and a secondary amine imparts

both hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties

such as solubility and potential for biological interactions.
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Property Value Reference

IUPAC Name
2-(Cyclohexylamino)-1-

phenylethan-1-ol

Synonyms

Benzenemethanol, α-

[(cyclohexylamino)methyl]-;

Benzyl alcohol, α-

((cyclohexylamino)methyl)-

[1][2]

CAS Number 6589-48-6 [1][2][3]

Molecular Formula C₁₄H₂₁NO [1][2][3]

Molecular Weight 219.3226 g/mol [1][2]

InChI

InChI=1S/C14H21NO/c16-

14(12-7-3-1-4-8-12)11-15-13-

9-5-2-6-10-13/h1,3-4,7-8,13-

16H,2,5-6,9-11H2

[1][2]

InChIKey
ISYFTHDLBGNHQW-

UHFFFAOYSA-N
[1][2]

Spectroscopic data, including infrared (IR) and mass spectra, are available through the NIST

WebBook, providing foundational data for the characterization of this compound.[1][2]

Stereochemistry
The molecular structure of 2-Cyclohexylamino-1-phenylethanol contains two chiral centers:

C1: The carbon atom bonded to the phenyl group and the hydroxyl group.

C2: The carbon atom bonded to the cyclohexylamino group.

The presence of two stereocenters gives rise to a total of four possible stereoisomers, existing

as two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). These

stereoisomers are diastereomers of each other. The specific three-dimensional arrangement of

the substituents at these chiral centers is critical as it can significantly influence the molecule's

interaction with chiral biological targets such as enzymes and receptors.
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The synthesis of a specific stereoisomer requires stereoselective synthetic methods. Without

such control, a racemic or diastereomeric mixture will be produced. The separation of these

stereoisomers can be achieved through chiral chromatography or by forming diastereomeric

salts with a chiral resolving agent.

Synthesis
The synthesis of 2-Cyclohexylamino-1-phenylethanol, as a β-amino alcohol, can be

approached through several established synthetic routes. A common and direct method

involves the ring-opening of an epoxide with an amine.

Proposed Synthetic Pathway: Epoxide Ring-Opening
A likely synthetic route to 2-Cyclohexylamino-1-phenylethanol is the nucleophilic attack of

cyclohexylamine on styrene oxide. This reaction typically proceeds via an SN2 mechanism.
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Reactants

Product

Styrene Oxide

Transition State

Nucleophilic Attack

Cyclohexylamine 2-Cyclohexylamino-1-phenylethanolProton Transfer
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Synthesis & Characterization

Biological Evaluation

Lead Optimization

Stereoselective Synthesis of Isomers

Chiral Separation

Structural Elucidation (NMR, X-ray)

Pharmacological Screening

Structure-Activity Relationship Toxicity Assessment

Lead Optimization

Preclinical Studies

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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